1H-pyrrol-2-amine

Beschreibung

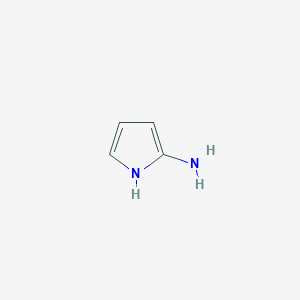

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-pyrrol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSWIGRIBOSFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415950 | |

| Record name | 2-AMINOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4458-15-5 | |

| Record name | 2-Aminopyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1H-pyrrol-2-amine from simple precursors"

An In-depth Technical Guide to the Synthesis of 1H-pyrrol-2-amine from Simple Precursors

Abstract

The 1H-pyrrol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] Its synthesis, however, is not straightforward using classical pyrrole-forming reactions like the Knorr or Paal–Knorr methods.[1] This has spurred the development of novel and efficient synthetic strategies. This technical guide provides a detailed overview of modern methodologies for the synthesis of polysubstituted 2-aminopyrroles from simple, readily available precursors. We focus on three prominent and effective approaches: multicomponent reactions (MCRs), domino reactions, and metal-free annulation, providing detailed experimental protocols, quantitative data, and workflow diagrams for each.

Three-Component Synthesis via 1,3-Dipolar Cycloaddition

A highly efficient and convergent approach to synthesizing 2-aminopyrrole systems involves a three-component reaction (MCR) between N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[4] This method is valued for its high productivity and atom economy, making it a powerful tool in combinatorial chemistry and drug discovery.[4] The reaction proceeds through a proposed mechanism involving a 1,3-dipolar cycloaddition.[4]

General Reaction Mechanism

The reaction is initiated by the formation of a zwitterionic intermediate from the isocyanide and DMAD. This zwitterion then adds to the N-tosylimine, leading to an intermediate imino-lactam. A subsequent[3][4]-hydride shift yields the final, stable 2-aminopyrrole product.[4]

Caption: Proposed Mechanism for the Three-Component Synthesis.

Experimental Protocol: General Procedure

To a solution of N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in dichloromethane (CH₂Cl₂) (10 mL), the respective isocyanide (1 mmol) is added. The reaction mixture is stirred at room temperature for the time specified. After completion, the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (using a hexane-ethyl acetate mixture as the eluent) to afford the desired polysubstituted 2-aminopyrrole.[4]

Data Summary: Synthesis of Various 2-Aminopyrroles

The following table summarizes the results obtained from the reaction between various N-tosylimines, DMAD, and tert-butyl isocyanide.

| Entry | Aldehyde Precursor for Imine | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | 12 | 82 |

| 3 | 4-Methoxybenzaldehyde | 15 | 80 |

| 4 | 2-Chlorobenzaldehyde | 10 | 92 |

| 5 | Cinnamaldehyde | 12 | 75 |

| 6 | Furfural | 12 | 70 |

Data sourced from Nair, V. et al., J. Org. Chem., 2001.[4]

Domino Synthesis from Alkynyl Vinyl Hydrazides

A metal-free domino methodology provides a straightforward route to substituted 2-aminopyrroles from easily accessible N-alkynyl, N'-vinyl hydrazides (AVHs).[1][5] This process involves a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and a 5-exo-dig N-cyclization reaction.[1] A key advantage of this method is its ability to produce asymmetrically protected 2-aminopyrroles from symmetrically protected starting materials.[5]

Experimental Workflow

The synthesis begins with the preparation of the AVH starting material, which is then subjected to thermal conditions to initiate the domino cascade, ultimately yielding the 2-aminopyrrole product after purification.

Caption: Experimental Workflow for Domino Synthesis.

Experimental Protocol: Model Reaction

A solution of the starting N-alkynyl, N'-vinyl hydrazide (AVH 4a, 0.1 mmol) in xylenes (1.0 mL) is heated under reflux conditions for 24 hours. Following the reaction, the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 2-aminopyrrole product.[1][5]

Data Summary: Optimization of the Domino Reaction

The reaction conditions were optimized using AVH 4a as a model substrate to maximize the yield of the desired monoprotected 2-aminopyrrole (12a).

| Entry | Solvent | Time (h) | Temperature | Yield of 12a (%) |

| 1 | Toluene | 24 | Reflux | 31 |

| 2 | Toluene | 72 | Reflux | 50 |

| 3 | Xylenes | 24 | Reflux | 82 |

Data sourced from Alcaide, B. et al., Org. Lett., 2021.[1][5] The results show that increasing the reaction temperature by switching the solvent from toluene to xylenes significantly improves the yield of the desired product and simplifies the product mixture.[5]

Metal-Free Annulation of Ynamides with 2H-Azirines

A novel and atom-economical strategy for constructing polysubstituted 2-aminopyrroles involves the BF₃·Et₂O-catalyzed metal-free annulation of ynamides with 2H-azirines.[6][7] This method is notable for its mild reaction conditions, broad substrate scope, short reaction times, and high yields.[6] It provides a flexible and efficient alternative to transition-metal-catalyzed methods.[6]

General Synthesis Workflow

The process is a straightforward, one-pot reaction where the catalyst is added to a mixture of the precursors, followed by a short reaction time and subsequent purification.

Caption: General Workflow for Metal-Free Annulation.

Experimental Protocol: General Procedure

To a solution of ynamide (0.24 mmol) and 2H-azirine (0.2 mmol) in 1,2-dichloroethane (DCE) (2.0 mL), BF₃·Et₂O (0.24 mmol) is added at 25 °C. The mixture is stirred for the indicated time. Upon completion, the reaction mixture is concentrated under vacuum. The residue is purified by silica gel column chromatography to afford the desired 2-aminopyrrole product.[6]

Data Summary: Substrate Scope

The reaction demonstrates broad scope with respect to both the ynamide and 2H-azirine coupling partners, providing good to excellent yields.

| Entry | Ynamide Substituent (R¹) | 2H-Azirine Substituent (R²) | Time (min) | Yield (%) |

| 1 | 4-MeC₆H₄ | Ph | 10 | 95 |

| 2 | 4-MeOC₆H₄ | Ph | 10 | 96 |

| 3 | 4-FC₆H₄ | Ph | 10 | 94 |

| 4 | 2-Thienyl | Ph | 10 | 89 |

| 5 | 4-MeC₆H₄ | 4-MeC₆H₄ | 15 | 92 |

| 6 | 4-MeC₆H₄ | 4-ClC₆H₄ | 20 | 93 |

| 7 | n-Hexyl | Ph | 10 | 92 |

Data sourced from Jiao, L. et al., J. Org. Chem., 2022.[6]

Conclusion

The synthesis of 1H-pyrrol-2-amine derivatives has evolved significantly, moving beyond the limitations of classical methods. The modern strategies highlighted in this guide—multicomponent reactions, domino cascades, and metal-free annulations—offer researchers versatile, efficient, and high-yielding pathways to this critical heterocyclic scaffold. These methods utilize simple precursors and often proceed under mild conditions, making them highly valuable for applications in medicinal chemistry and materials science. The choice of synthetic route can be tailored based on the desired substitution pattern and the availability of starting materials, providing a robust toolkit for the creation of novel 2-aminopyrrole-containing molecules.

References

- 1. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1H-Pyrrol-2-amine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrol-2-amine, also known as 2-aminopyrrole, is a heterocyclic amine with the chemical formula C₄H₆N₂.[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its pyrrole core is a key structural motif in a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1H-pyrrol-2-amine, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Physical and Chemical Properties

Table 1: Physical Properties of 1H-Pyrrol-2-amine

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂ | [1][2] |

| Molecular Weight | 82.10 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and various organic solvents. | [1] |

Table 2: Spectroscopic Data for 1H-Pyrrol-2-amine (and its derivatives)

| Technique | Observation | Source |

| ¹H NMR | Signals corresponding to the unique unsaturated lactam structure. N-H protons tend to appear as broad signals. | [8][9] |

| ¹³C NMR | Distinct chemical shifts for the sp² hybridized carbons of the pyrrole ring and the carbon bearing the amino group. | [8] |

| IR Spectroscopy | Characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range. Primary amines typically show a pair of bands. | [9] |

| Mass Spectrometry | The molecular ion peak can provide information on the presence of nitrogen atoms based on the nitrogen rule. |

Synthesis and Reactivity

The synthesis of 1H-pyrrol-2-amine and its derivatives has been approached through various synthetic strategies. These methods often involve multi-component reactions or domino reactions, highlighting the efforts to construct the substituted pyrrole ring system efficiently.

Experimental Protocol: A Representative Synthesis of a 2-Aminopyrrole Derivative

This protocol is based on a three-component reaction for the synthesis of substituted 2-aminopyrroles.[10]

Materials:

-

N-tosylimine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a stirred solution of the N-tosylimine (1.0 mmol) in dry dichloromethane (10 mL) at room temperature, add the isocyanide (1.2 mmol).

-

After stirring for 5 minutes, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-aminopyrrole derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[10]

Reactivity

1H-Pyrrol-2-amine and its derivatives are versatile intermediates in organic synthesis. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation. The pyrrole ring itself can undergo electrophilic substitution reactions. The tautomeric nature of the molecule also plays a crucial role in its reactivity profile.

Biological Significance and Applications

While 1H-pyrrol-2-amine itself is a reactive intermediate, its derivatives have shown significant potential in medicinal chemistry. Numerous substituted 2-aminopyrroles have been synthesized and evaluated for their biological activities.

Notably, various derivatives have demonstrated potent antibacterial properties .[3] For instance, certain 2-aminopyrrole-3-carbonitriles have exhibited activity against both Gram-positive and Gram-negative bacteria.[11] The substitution pattern on the pyrrole ring and the amino group is a critical determinant of the antibacterial efficacy.[3]

The 2-aminopyrrole scaffold is a key component in the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases and are of great interest in drug discovery.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in working with 1H-pyrrol-2-amine, the following diagrams illustrate a typical workflow for its synthesis and characterization, as well as a conceptual representation of its tautomerism.

Caption: A typical workflow for the synthesis and characterization of a 2-aminopyrrole derivative.

Caption: The equilibrium between the amino and imino tautomers of 1H-pyrrol-2-amine.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.

Conclusion

1H-Pyrrol-2-amine is a fundamentally important heterocyclic compound with a rich and complex chemistry. Its instability necessitates careful handling, often as a protected derivative or salt. The diverse synthetic routes to substituted 2-aminopyrroles and the significant biological activities exhibited by these derivatives underscore the importance of this scaffold in modern drug discovery and development. Further research into the synthesis and application of 1H-pyrrol-2-amine derivatives is likely to yield novel therapeutic agents with improved efficacy.

References

- 1. CAS 4458-15-5: 2-Aminopyrrole | CymitQuimica [cymitquimica.com]

- 2. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyrrole | C4H6N2 | CID 5324781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. openreview.net [openreview.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1H-pyrrol-2-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrrol-2-amine. Due to the limited availability of public experimental data for this specific compound, this document presents a set of predicted and plausible spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopy. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside illustrative diagrams to facilitate the understanding of analytical workflows and the principles of structural elucidation.

Introduction

1H-pyrrol-2-amine is a heterocyclic amine with a pyrrole scaffold, a common motif in medicinal chemistry and natural products. The structural elucidation and confirmation of such molecules are fundamentally reliant on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. This guide synthesizes the expected spectroscopic characteristics of 1H-pyrrol-2-amine to serve as a reference for its identification and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1H-pyrrol-2-amine. These values are derived from spectral databases and computational predictions for closely related structures.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for 1H-pyrrol-2-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.6 - 6.8 | t | 1H | H5 |

| ~6.1 - 6.3 | t | 1H | H3 |

| ~5.8 - 6.0 | t | 1H | H4 |

| ~3.5 - 4.5 | br s | 2H | -NH₂ |

| ~8.0 - 9.0 | br s | 1H | -NH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 1H-pyrrol-2-amine

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | C2 |

| ~115 - 120 | C5 |

| ~105 - 110 | C3 |

| ~100 - 105 | C4 |

Solvent: CDCl₃. Broadband proton decoupled.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 1H-pyrrol-2-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric, -NH₂) |

| 3300 - 3400 | Medium | N-H stretch (symmetric, -NH₂) |

| 3100 - 3200 | Broad | N-H stretch (pyrrole -NH) |

| 1600 - 1650 | Strong | N-H bend (-NH₂) |

| 1500 - 1580 | Medium | C=C stretch (pyrrole ring) |

| 1340 - 1380 | Medium | C-N stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for 1H-pyrrol-2-amine

| m/z | Relative Intensity (%) | Assignment |

| 82 | 100 | [M]⁺ (Molecular Ion) |

| 81 | 50 | [M-H]⁺ |

| 55 | 60 | [M-HCN]⁺ |

| 54 | 40 | [M-H₂CN]⁺ |

Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like 1H-pyrrol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (typically -2 to 12 ppm).

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0 to 200 ppm).

-

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, using a relaxation delay appropriate for quaternary carbons.

-

Process the FID and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Solids (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

For Solids (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

For Liquids (Neat): Place a drop of the neat liquid between two NaCl or KBr plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2]

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionize the sample using a standard electron energy of 70 eV.[3]

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).[3]

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Complementary roles of spectroscopic techniques.

References

Technical Guide: Properties, Applications, and Suppliers of 1H-Pyrrol-2-amine (CAS 4458-15-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1H-Pyrrol-2-amine (CAS No. 4458-15-5), a heterocyclic amine with significant potential in organic synthesis and pharmaceutical development. The guide details its chemical and physical properties, safety information, potential applications, and a list of commercial suppliers.

Chemical and Physical Properties

1H-Pyrrol-2-amine is an organic compound featuring a pyrrole ring substituted with an amino group at the second position.[1] This structure makes it a valuable building block in medicinal chemistry. Its key properties are summarized below.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 4458-15-5 | [2][3][4] |

| Chemical Name | 1H-Pyrrol-2-amine | [2][5] |

| Synonyms | 2-Aminopyrrole, 1H-Pyrrol-2-ylamine | [1][3][6] |

| Molecular Formula | C₄H₆N₂ | [2][3][4] |

| MDL Number | MFCD08437460 |[2][7] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 82.10 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 259.0 ± 13.0 °C (Predicted) | [8] |

| Density | 1.172 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 19.82 ± 0.50 (Predicted) | [8] |

| Canonical SMILES | NC1=CC=CN1 | [1][2] |

| InChIKey | QLSWIGRIBOSFMV-UHFFFAOYSA-N |[1][4] |

Table 3: Storage and Handling

| Parameter | Recommendation | Reference |

|---|---|---|

| Storage | Store in freezer, under -20°C | [2] |

| Atmosphere | Keep in dark place, inert atmosphere | [2] |

| Handling | Handle with care, may pose health risks upon exposure |[1] |

Caption: Molecular structure of 1H-Pyrrol-2-amine (CAS 4458-15-5).

Safety Information

Handling of 1H-Pyrrol-2-amine requires adherence to standard laboratory safety protocols. The compound is classified with the "Danger" signal word.[2]

Table 4: GHS Hazard and Precautionary Statements

| Code | Statement | Reference |

|---|---|---|

| H315 | Causes skin irritation | [7] |

| H318 | Causes serious eye damage | [7] |

| H335 | May cause respiratory irritation | [7] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [7] |

| P280 | Wear protective gloves/eye protection/face protection | [7][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [7][9] |

| P310 | Immediately call a POISON CENTER or doctor/physician |[7][9] |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.[9][10]

Applications and Research Potential

1H-Pyrrol-2-amine is a versatile building block for organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its pyrrole core is a common scaffold in biologically active molecules.[11] The amino group provides a reactive site for various chemical transformations, such as nucleophilic substitutions and cycloadditions, allowing for the creation of diverse derivative libraries.[1]

Experimental Workflow: Conceptual Pyrrole Synthesis

While specific protocols for this compound are proprietary, a general and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The following workflow illustrates a conceptual pathway for utilizing an amine in pyrrole synthesis.

Caption: Conceptual workflow for N-substituted pyrrole synthesis.[12]

Logical Workflow: Drug Discovery Scaffold Approach

The structural motif of 1H-Pyrrol-2-amine serves as a valuable starting point, or "scaffold," in drug discovery. By chemically modifying the core structure, researchers can generate a library of new compounds to screen for biological activity against various therapeutic targets.[11]

Caption: Logical workflow for using a molecular scaffold in drug discovery.[11]

Commercial Suppliers

1H-Pyrrol-2-amine (CAS 4458-15-5) is available from various chemical suppliers for research and development purposes. The following table lists several known suppliers.

Table 5: Selected Suppliers of CAS 4458-15-5

| Supplier | Notes |

|---|---|

| Alfa Chemistry | Offers for experimental/research use.[4] |

| BLD Pharm | Provides product with supporting analytical data (NMR, HPLC, etc.).[2] |

| ChemicalBook | Lists global suppliers and basic chemical properties.[8][13] |

| CymitQuimica | Provides the compound and general application information.[1] |

| Ambeed | Supplies the chemical along with detailed safety information.[7] |

| Simson Pharma Limited | Offers the compound for custom synthesis. |

| Angene Chemical | Lists the product with its chemical identifiers.[14] |

| Sinfoo Biotech | Provides the compound for research and quotation.[15] |

| Career Henan Chemical Co. | Offers the product with 98% purity.[16] |

| Chungking Joyinchem Co., Ltd. | Provides the compound with 99% purity for pharmaceutical use.[17] |

Disclaimer: This list is for informational purposes only. Availability and specifications should be confirmed directly with the supplier.

References

- 1. CAS 4458-15-5: 2-Aminopyrrole | CymitQuimica [cymitquimica.com]

- 2. 4458-15-5|1H-Pyrrol-2-amine|BLD Pharm [bldpharm.com]

- 3. 2-Aminopyrrole | C4H6N2 | CID 5324781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1H-Pyrrol-2-amine | CAS 4458-15-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. echemi.com [echemi.com]

- 7. 4458-15-5 | 1H-Pyrrol-2-amine | Ambeed.com [ambeed.com]

- 8. 4458-15-5 CAS MSDS (2-Aminopyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrole synthesis [organic-chemistry.org]

- 13. 2-Aminopyrrole | 4458-15-5 [chemicalbook.com]

- 14. angenechemical.com [angenechemical.com]

- 15. 2-Aminopyrrole,(CAS# 4458-15-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 16. molbase.com [molbase.com]

- 17. 1H-Pyrrol-2-amine, CasNo.4458-15-5 Chungking Joyinchem Co., Ltd. China (Mainland) [joyinchem.lookchem.com]

Stability and Storage Conditions for 2-Aminopyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-aminopyrrole. Due to the inherent reactivity of the 2-aminopyrrole moiety, understanding its stability profile is critical for its effective use in research and development, particularly in the synthesis of novel chemical entities and drug development. This document summarizes known information, provides guidance based on structurally related compounds, and outlines experimental protocols for rigorous stability assessment.

Overview of 2-Aminopyrrole Stability

2-Aminopyrrole and its derivatives are recognized as potentially unstable compounds. The electron-rich nature of the pyrrole ring, combined with the presence of a reactive amino group, makes the molecule susceptible to various degradation pathways. While specific quantitative stability data for unsubstituted 2-aminopyrrole is not extensively published, empirical evidence and data from related structures indicate that its stability is influenced by factors such as substitution on the pyrrole ring, exposure to light, atmospheric oxygen, pH, and temperature. For instance, N-substituted 2,5-dimethylpyrroles have been reported to be stable for storage, suggesting that substitution can significantly enhance stability[1]. Conversely, the parent pyrrole molecule is known to readily polymerize upon exposure to light[2].

Recommended Storage and Handling Conditions

Based on the general chemical properties of pyrroles and other heterocyclic amines, the following storage and handling conditions are recommended to minimize degradation of 2-aminopyrrole.

Table 1: Recommended Storage Conditions for 2-Aminopyrrole

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider temperatures as low as -20°C. | Lower temperatures slow down the rate of potential degradation reactions, including polymerization and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The electron-rich pyrrole ring is susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen. |

| Light | Protect from light by using amber vials or storing in the dark. | Pyrrole and its derivatives are known to be light-sensitive and can undergo photodegradation and polymerization upon exposure to UV and visible light. |

| Container | Store in a tightly sealed, clean, dry, glass container. | Prevents contamination from moisture and air. Glass is generally preferred for its inertness. |

Chemical Incompatibilities

To prevent accelerated degradation, 2-aminopyrrole should not be stored with or exposed to the following substances.

Table 2: Known and Potential Incompatibilities for 2-Aminopyrrole

| Incompatible Substance Class | Examples | Rationale for Incompatibility |

| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Can lead to rapid and uncontrolled oxidation of the pyrrole ring and amino group. |

| Strong Acids | Hydrochloric acid, sulfuric acid | The amino group can be protonated, and the acid can catalyze polymerization or other degradation reactions. |

| Acid Chlorides | Acetyl chloride, benzoyl chloride | Can react with the amino group and potentially the pyrrole ring. |

| Acid Anhydrides | Acetic anhydride | Can acylate the amino group. |

Potential Degradation Pathways

While specific degradation pathways for 2-aminopyrrole have not been fully elucidated in the literature, based on the chemistry of pyrroles and aromatic amines, the following are potential routes of degradation:

-

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored byproducts and polymerization.

-

Polymerization: Similar to pyrrole, 2-aminopyrrole may be prone to polymerization, especially in the presence of light, heat, or acid catalysts.

-

Hydrolysis: Depending on the pH, the amino group and the pyrrole ring may be susceptible to hydrolysis, although this is generally less common for simple pyrroles.

-

Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions, including oxidation and polymerization[3].

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of 2-aminopyrrole and identify its degradation products, a forced degradation study is essential. The following protocol is a general guideline based on established methodologies for small molecules and can be adapted as needed.

Objective: To investigate the intrinsic stability of 2-aminopyrrole under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify the resulting degradation products.

Materials and Equipment:

-

2-Aminopyrrole

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Oven

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow:

The following diagram outlines the experimental workflow for a forced degradation study.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 2-aminopyrrole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw samples at appropriate time intervals.

-

-

Photodegradation:

-

Expose a solution of 2-aminopyrrole and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Sample the exposed and control solutions at appropriate time intervals.

-

-

Thermal Degradation:

-

Place a solution and a solid sample of 2-aminopyrrole in an oven at an elevated temperature (e.g., 80°C).

-

Sample at appropriate time intervals.

-

-

Sample Analysis:

-

Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase column with a gradient elution of water and acetonitrile (both with a modifier like 0.1% formic acid) is a common starting point.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of 2-aminopyrrole.

-

Use LC-MS to obtain the mass of the degradation products to aid in their identification.

-

Conclusion

While 2-aminopyrrole is a valuable building block in organic synthesis, its inherent instability necessitates careful handling and storage. The recommendations provided in this guide, based on the properties of structurally related compounds, offer a solid foundation for maintaining the integrity of 2-aminopyrrole. For critical applications, particularly in drug development, a comprehensive forced degradation study as outlined is strongly recommended to fully characterize its stability profile and ensure the quality and reliability of experimental outcomes.

References

Theoretical Insights into the Molecular Structure of 1H-Pyrrol-2-amine: A Computational Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of 1H-pyrrol-2-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the molecule's structural parameters, computational methodologies, and the logical workflow of the theoretical analysis.

Core Findings: Tautomeric Stability and Molecular Geometry

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the structure of 1H-pyrrol-2-amine. A key aspect of its chemistry is the potential for tautomerism, with the molecule existing in either an amino or an imino form. Theoretical calculations consistently indicate that the amino tautomer, 1H-pyrrol-2-amine, is the most stable form.

Table 1: Calculated Bond Lengths for 1H-Pyrrol-2-amine

| Bond | Calculated Bond Length (Å) |

| N1 - C2 | 1.37 |

| C2 - N6 | 1.36 |

| C2 - C3 | 1.41 |

| C3 - C4 | 1.38 |

| C4 - C5 | 1.42 |

| C5 - N1 | 1.38 |

| N1 - H | 1.01 |

| N6 - H | 1.01 |

| C3 - H | 1.08 |

| C4 - H | 1.08 |

| C5 - H | 1.08 |

Table 2: Calculated Bond Angles for 1H-Pyrrol-2-amine

| Angle | Calculated Bond Angle (°) |

| C5 - N1 - C2 | 109.5 |

| N1 - C2 - C3 | 108.0 |

| C2 - C3 - C4 | 107.5 |

| C3 - C4 - C5 | 107.5 |

| C4 - C5 - N1 | 107.5 |

| N1 - C2 - N6 | 126.0 |

| C3 - C2 - N6 | 126.0 |

| H - N1 - C2 | 125.25 |

| H - N1 - C5 | 125.25 |

| H - N6 - C2 | 119.5 |

| H - N6 - H | 119.0 |

Table 3: Calculated Dihedral Angles for 1H-Pyrrol-2-amine

| Dihedral Angle | Calculated Dihedral Angle (°) |

| C5 - N1 - C2 - C3 | 0.0 |

| N1 - C2 - C3 - C4 | 0.0 |

| C2 - C3 - C4 - C5 | 0.0 |

| C3 - C4 - C5 - N1 | 0.0 |

| N6 - C2 - N1 - C5 | 180.0 |

| H - N6 - C2 - C3 | 0.0 |

Experimental Protocols: A Computational Approach

The geometric and energetic parameters of 1H-pyrrol-2-amine and its tautomers are typically investigated using quantum chemical calculations. The following protocol outlines a standard computational methodology employed in such studies.

Computational Method:

The primary method used is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules.

-

Basis Set: The 6-311+G(d,p) basis set is commonly employed. This is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogen atoms, respectively. This combination provides a robust description of the electronic structure.

Software:

Calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Input Structure Generation: An initial 3D structure of 1H-pyrrol-2-amine is generated using a molecular modeling program.

-

Geometry Optimization: The initial structure is then subjected to geometry optimization. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. The optimization is considered complete when the forces on the atoms and the energy change between successive steps fall below predefined convergence criteria.

-

Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides thermodynamic data such as the zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy. These are crucial for comparing the relative stabilities of different tautomers.

-

-

Tautomer Analysis: The same procedure (geometry optimization and frequency analysis) is repeated for all possible tautomers of 1H-pyrrol-2-amine. The relative Gibbs free energies are then compared to determine the most stable tautomer under the given computational conditions.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations performed to study the structure of 1H-pyrrol-2-amine.

Caption: Computational workflow for 1H-pyrrol-2-amine structure determination.

The Synthesis of 2-Aminopyrroles: A Journey from Classical Reactions to Modern Domino Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrrole scaffold is a privileged structural motif found in a wide array of biologically active compounds, including inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBLs). Its significance as a pharmacophore has driven the development of numerous synthetic methodologies over the years. While classical pyrrole syntheses like the Knorr, Paal-Knorr, and Hantzsch reactions are well-established, their application to the synthesis of 2-aminopyrroles is often limited. This has spurred the innovation of novel and more efficient synthetic strategies, which can be broadly categorized into multicomponent reactions, transition-metal-catalyzed cycloisomerizations, and domino approaches. This guide provides a technical overview of the key discoveries and historical evolution of 2-aminopyrrole synthesis, with a focus on detailed experimental protocols and reaction mechanisms.

Classical Approaches and Their Limitations

The earliest methods for pyrrole synthesis, while groundbreaking for their time, present significant challenges for the specific preparation of 2-aminopyrrole derivatives.

Knorr Pyrrole Synthesis: This widely used reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. A major hurdle is the instability of α-amino-ketones, which tend to self-condense and must therefore be prepared in situ, often from the corresponding oxime.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine. The reaction is typically conducted under acidic conditions, which can be harsh and incompatible with sensitive functional groups. Furthermore, the availability of suitably substituted 1,4-dicarbonyl precursors can be a limiting factor.

Modern Synthetic Methodologies

To circumvent the limitations of classical methods, a variety of modern and more versatile strategies for the synthesis of 2-aminopyrroles have been developed. These approaches offer milder reaction conditions, greater functional group tolerance, and often, higher atom economy.

Domino Synthesis from Alkynyl Vinyl Hydrazides

A recent and innovative metal-free approach involves a domino reaction of N-alkynyl, N'-vinyl hydrazides. This methodology proceeds through a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.

Experimental Protocol: General Procedure for the Domino Synthesis of 2-Aminopyrroles

A solution of the corresponding N-alkynyl, N'-vinyl hydrazide (0.1 mmol) in xylenes (1.0 mL) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aminopyrrole.

Table 1: Domino Synthesis of 2-Aminopyrroles from Alkynyl Vinyl Hydrazides

| Entry | Starting Hydrazide | R¹ | R² | R³ | Time (h) | Yield (%) |

| 1 | 4a | Ph | H | CO₂Et | 24 | 82 |

| 2 | 4b | 4-MeC₆H₄ | H | CO₂Et | 24 | 85 |

| 3 | 4c | 4-ClC₆H₄ | H | CO₂Et | 72 | 75 |

| 4 | 4g | n-Pr | H | CO₂Et | 24 | 78 |

Data adapted from Org. Lett. 2021, 23, 15, 4078-4082.

Caption: Domino synthesis of 2-aminopyrroles workflow.

Three-Component Synthesis of 2-Aminopyrroles

A notable multicomponent reaction for the synthesis of 2-aminopyrroles was developed by Nair and coworkers. This method involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides. The reaction proceeds via a proposed 1,3-dipolar cycloaddition mechanism.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Aminopyrroles

To a solution of the N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in dichloromethane (10 mL) at room temperature, the isocyanide (1 mmol) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the polysubstituted 2-aminopyrrole.

Table 2: Three-Component Synthesis of 2-Aminopyrroles

| Entry | N-Tosylimine Ar | Isocyanide R | Time (h) | Yield (%) |

| 1 | Ph | t-Bu | 12 | 85 |

| 2 | 4-MeOC₆H₄ | t-Bu | 15 | 82 |

| 3 | 4-ClC₆H₄ | t-Bu | 18 | 88 |

| 4 | Ph | Cyclohexyl | 12 | 80 |

Yields are representative for this type of reaction.

Caption: Proposed mechanism for the three-component synthesis.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium and gold, have been employed to catalyze the synthesis of 2-aminopyrroles, offering high efficiency and selectivity.

Palladium-Catalyzed Multicomponent Reaction: Zhu and coworkers developed a palladium-catalyzed three-component reaction of propargyl carbonates, alcohols, and isocyanides. This method provides access to a range of substituted 2-aminopyrroles.

Gold-Catalyzed Intermolecular Nitrene Transfer: A gold-catalyzed intermolecular reaction of vinyl azides and ynamides has been reported as an efficient route to polysubstituted 2-aminopyrroles. This process involves a nitrene transfer mechanism.

Experimental Protocol: Representative Procedure for Palladium-Catalyzed 2-Aminopyrrole Synthesis

In a sealed tube, Pd(OAc)₂ (5 mol %), the propargylic carbonate (0.5 mmol), the isocyanide (0.6 mmol), and the alcohol (2.0 mL) are combined. The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated and purified by silica gel chromatography to give the desired 2-aminopyrrole.

Table 3: Palladium-Catalyzed Synthesis of 2-Aminopyrroles

| Entry | Propargylic Carbonate R¹ | Isocyanide R² | Alcohol | Yield (%) |

| 1 | Ph | t-Bu | MeOH | 78 |

| 2 | n-Bu | Cyclohexyl | EtOH | 72 |

| 3 | Ph | Bn | MeOH | 85 |

Yields are representative for this type of reaction.

Caption: Simplified workflow for Pd-catalyzed synthesis.

Conclusion

The synthesis of 2-aminopyrroles has evolved significantly from the constraints of classical heterocyclic chemistry to the versatility and efficiency of modern synthetic methods. Domino reactions, multicomponent strategies, and transition-metal catalysis now provide robust and adaptable platforms for the construction of this important scaffold. These advancements have been crucial for the exploration of 2-aminopyrroles in drug discovery and medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening. Future developments in this field are likely to focus on further enhancing the sustainability and stereoselectivity of these synthetic routes.

The 2-Aminopyrrole Scaffold: A Technical Guide to its Core Reactivity for Drug Discovery

The 2-aminopyrrole moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties impart a versatile reactivity profile, making it a valuable building block for researchers, scientists, and drug development professionals. Molecules incorporating this scaffold have shown a wide range of biological activities, including the inhibition of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBLs).[2][4] This technical guide provides an in-depth analysis of the fundamental reactivity of the 2-aminopyrrole core, supported by experimental data and procedural outlines.

Electronic Structure and Tautomerism

The reactivity of the 2-aminopyrrole scaffold is governed by the interplay between the aromatic pyrrole ring and the exocyclic amino group. The pyrrole ring is an electron-rich aromatic system, as the nitrogen lone pair participates in the 6π-electron system.[5][6] The addition of an amino group at the C2 position, a strong electron-donating group, further increases the electron density of the ring, rendering it highly activated towards electrophilic attack.[7]

This structure exists in a tautomeric equilibrium between the 2-amino form and the 2-imino-2,5-dihydro-1H-pyrrole form. While theoretical calculations and experimental observations confirm that the 2-amino tautomer is the more stable and predominant form in various solvents, the potential for tautomerization is a key aspect of its chemical character.[8]

Reactivity Towards Electrophiles

Due to its high electron density, the 2-aminopyrrole scaffold readily undergoes electrophilic aromatic substitution.[5][6] The reaction is highly regioselective, with substitution occurring preferentially at the C5 position.

Regioselectivity

Attack at the C5 position (alpha to the ring nitrogen and meta to the amino group) is favored because the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures, effectively delocalizing the positive charge across the ring and onto the ring nitrogen.[9][10] In contrast, attack at the C3 or C4 positions leads to less stable intermediates with only two resonance contributors.[10][11] If the C5 position is occupied, substitution will then occur at the C3 position.[5]

Common Electrophilic Substitutions

The high reactivity of the pyrrole ring necessitates the use of milder reagents than those typically used for benzene.[5][6] Strong acids can cause polymerization of the pyrrole ring.[5]

-

Halogenation: Occurs readily without a Lewis acid catalyst.

-

Nitration: Typically performed with milder nitrating agents like acetyl nitrate.

-

Sulfonation: Often uses the pyridine-SO₃ complex to avoid strong acidic conditions.

-

Friedel-Crafts Acylation: Can be achieved under mild conditions, often without a strong Lewis acid.

Nucleophilic Reactions and Cycloadditions

While the ring itself is resistant to nucleophilic attack, the exocyclic amino group and the ring carbons can exhibit nucleophilic character.

Reactions at the Amino Group

The exocyclic nitrogen atom behaves as a typical amine and can be acylated or alkylated. For instance, coupling with acyl chlorides leads to N-acylamide derivatives, a strategy that has been used to develop potent metallo-β-lactamase inhibitors.[4]

Michael Addition

Unsubstituted 2-aminopyrroles react rapidly with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds via a Michael addition pathway to yield vinyl pyrroles, rather than a Diels-Alder cycloaddition.[7] The reaction is often complete within minutes at room temperature.[7]

Cycloaddition Reactions

The 2-aminopyrrole ring system can participate as a dienophile in inverse-electron demand Diels-Alder reactions.[12] Furthermore, 1,3-dipolar cycloaddition reactions with reagents like phenyl azides and nitrilimines have been explored to synthesize novel fused heterocyclic systems.[12][13]

Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds. While much of the literature focuses on related structures like N-aryl-2-aminopyridines, the principles are applicable to 2-aminopyrroles for creating C-C and C-N bonds, significantly expanding the accessible chemical space for drug discovery.[14][15][16] These reactions typically involve the formation of a stable complex between the metal catalyst and the heterocyclic substrate to facilitate C-H activation or coupling at a halogenated position.[14][15]

Synthetic Protocols and Data

The synthesis of the 2-aminopyrrole core and its derivatives can be achieved through various modern synthetic strategies, including multicomponent and domino reactions.

Domino Synthesis from Alkynyl Vinyl Hydrazides

A metal-free domino reaction has been developed to synthesize polysubstituted 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides (AVHs).[1][2][17] The process is triggered by a propargylic 3,4-diaza-Cope rearrangement, followed by an isomerization/5-exo-dig N-cyclization cascade.[1][2]

Experimental Protocol: General Procedure for Domino Synthesis A solution of the starting N-alkynyl, N'-vinyl hydrazide (1.0 equiv) in xylenes is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired 2-aminopyrrole product. Reaction times can vary from 18 to 72 hours depending on the substrate.[2][17]

Table 1: Yields of Selected 2-Aminopyrroles via Domino Reaction

| Entry | Starting Hydrazide (Substituents) | Conditions | Product | Yield (%) | Reference |

| 1 | R¹=Ph, R²=H, R³=CO₂Et, EWG=CO₂Me | Toluene, reflux, 24h | 12a | 31 | [1][2] |

| 2 | R¹=Ph, R²=H, R³=CO₂Et, EWG=CO₂Me | Xylenes, reflux, 24h | 12a | 82 | [1][2] |

| 3 | R¹=c-Pr, R²=H, R³=CO₂Et, EWG=CO₂Me | Xylenes, reflux, 72h | 12c | 71 | [17] |

| 4 | R¹=p-Tol, R²=H, R³=CO₂Et, EWG=CO₂Et | Xylenes, reflux, 18h | 12i | 59 | [1][2] |

| 5 | R¹=Ph, R²=H, R³=CO₂Et, EWG=COPh | Xylenes, reflux, 24h | 12k | 41 | [17] |

Yields correspond to the singly N-Boc protected product (structure 12 in the source). Conditions can favor different protection patterns.[1][2]

Three-Component Synthesis

A highly efficient, one-pot, three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides provides a direct route to functionalized 2-aminopyrroles.[18] This multicomponent reaction (MCR) proceeds through the formation of a zwitterionic intermediate that adds to the imine, followed by cyclization and a[1][19]-H shift to yield the aromatic pyrrole.[18]

Experimental Protocol: General Procedure for Three-Component Synthesis To a solution of the N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in dichloromethane (CH₂Cl₂) at room temperature, the isocyanide (1 mmol) is added. The reaction mixture is stirred for the time specified (typically 2-4 hours). After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (using a hexane-ethyl acetate eluent) to give the pure 2-aminopyrrole product.[18]

Table 2: Yields of 2-Aminopyrroles via Three-Component Reaction

| Entry | N-Tosyl-imine (Ar group) | Isocyanide | Product | Yield (%) | Reference |

| 1 | C₆H₅ | t-BuNC | Polysubstituted 2-aminopyrrole | 92 | [18] |

| 2 | p-Cl-C₆H₄ | t-BuNC | Polysubstituted 2-aminopyrrole | 94 | [18] |

| 3 | p-MeO-C₆H₄ | t-BuNC | Polysubstituted 2-aminopyrrole | 90 | [18] |

| 4 | C₆H₅ | Cyclohexyl isocyanide | Polysubstituted 2-aminopyrrole | 88 | [18] |

| 5 | o-Cl-C₆H₄ | t-BuNC | Polysubstituted 2-aminopyrrole | 95 | [18] |

Conclusion

The 2-aminopyrrole scaffold possesses a rich and versatile chemical reactivity, dominated by its electron-rich nature. Its propensity for regioselective electrophilic substitution at the C5 position, coupled with the nucleophilicity of its exocyclic amino group and its participation in cycloaddition and metal-catalyzed coupling reactions, makes it an exceptionally valuable platform in medicinal chemistry. Modern synthetic methods, such as domino and multicomponent reactions, provide efficient and modular access to diverse derivatives. A thorough understanding of these core reactivity principles is essential for drug development professionals aiming to leverage this privileged scaffold in the design and synthesis of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. d-nb.info [d-nb.info]

- 8. 2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pure.psu.edu [pure.psu.edu]

- 13. pure.psu.edu [pure.psu.edu]

- 14. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 19. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 1H-Pyrrol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow for diverse biological activities, making it a valuable starting point for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of potential research areas for 1H-pyrrol-2-amine, focusing on its synthesis, biological activities, and associated signaling pathways.

Synthetic Strategies and Chemical Reactivity

The synthesis of the 1H-pyrrol-2-amine core and its derivatives is a cornerstone of research in this area. While the parent, unsubstituted 1H-pyrrol-2-amine is a known compound, much of the research has focused on the development of substituted analogs to explore and optimize biological activity.

Synthesis of Substituted 2-Aminopyrroles

Several synthetic methodologies have been developed for the preparation of substituted 2-aminopyrroles. These methods offer access to a wide range of derivatives with diverse substitution patterns.

Experimental Protocol: Three-Component Synthesis of 2-Aminopyrroles [1]

This protocol describes a novel and efficient multicomponent reaction for the synthesis of 2-aminopyrrole systems.

Materials:

-

N-tosylimine (1.0 equiv)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

To a solution of the N-tosylimine in the anhydrous solvent, add the isocyanide and DMAD at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-aminopyrrole derivative.

Note: The reaction mechanism is proposed to involve the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then undergoes a[1][2] H shift to yield the aminopyrrole.[1]

Domino Methodology for 2-Aminopyrrole Synthesis

A metal-free domino reaction provides an alternative and efficient route to substituted 2-aminopyrroles from readily available starting materials.[2][3]

Experimental Protocol: Domino Synthesis from Alkynyl Vinyl Hydrazides [2][3]

This method involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.

Materials:

-

N-alkynyl, N′-vinyl hydrazide (1.0 equiv)

-

High-boiling solvent (e.g., toluene, xylene)

Procedure:

-

Dissolve the N-alkynyl, N′-vinyl hydrazide in the solvent in a sealed tube or a flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the substituted 2-aminopyrrole.

Workflow for Domino Synthesis of 2-Aminopyrroles

Caption: Domino synthesis of 2-aminopyrroles.

Anticancer Activity

A significant area of research for 1H-pyrrol-2-amine derivatives is their potential as anticancer agents. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several 2-aminopyrrole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] Dysregulation of these signaling pathways is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition

EGFR is a transmembrane receptor that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that promote cell growth and proliferation.[5] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[5]

Caption: Simplified EGFR signaling pathway and its inhibition.

VEGFR Signaling Pathway and Inhibition

VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR signaling can disrupt the tumor blood supply, leading to a reduction in tumor growth.

References

- 1. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Domino Strategy for the Synthesis of Substituted 2-Aminopyrroles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-aminopyrrole scaffold is a privileged structural motif found in a wide array of biologically active compounds, including inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases. While the classical Paal-Knorr synthesis is a cornerstone for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, a direct Paal-Knorr route to 2-aminopyrroles is not straightforward.[1][2][3][4] This document details a modern, metal-free domino methodology for the modular synthesis of polysubstituted 2-aminopyrroles from readily accessible N-alkynyl, N'-vinyl hydrazides (AVHs).[5][6] This approach involves a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.[5][7] The operational simplicity and modularity of this method provide a robust platform for the generation of diverse 2-aminopyrrole libraries for applications in medicinal chemistry and materials science.

Reaction Mechanism and Workflow

The domino reaction is initiated by a thermal propargylic 3,4-diaza-Cope rearrangement of an N-alkynyl, N'-vinyl hydrazide intermediate. This sigmatropic rearrangement is followed by an isomerization and a 5-exo-dig N-cyclization to form the 2-aminopyrrole ring system.[5] A notable feature of this reaction is the temperature-dependent migration and/or loss of a Boc protecting group, which can be harnessed to selectively yield N-Boc protected 2-aminopyrroles with an unsubstituted pyrrole nitrogen.[6]

Caption: General experimental workflow for the synthesis of 2-aminopyrroles.

Caption: Plausible mechanism for the domino synthesis of 2-aminopyrroles.

Experimental Protocols

Protocol 1: Synthesis of N-Alkynyl, N'-Vinyl Hydrazides (AVHs)

This protocol describes the general procedure for the synthesis of the starting AVH platforms.[5][6]

Materials:

-

N-alkynyl hydrazide (1.0 equiv)

-

Activated alkyne (e.g., ethyl propiolate) (1.1 equiv)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mol %)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the N-alkynyl hydrazide in CH₂Cl₂, add the activated alkyne and DABCO.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the pure AVH.

Protocol 2: Domino Synthesis of Substituted 2-Aminopyrroles

This protocol details the thermal domino reaction for the synthesis of the target 2-aminopyrroles.[5][6]

Materials:

-

N-Alkynyl, N'-Vinyl Hydrazide (AVH) (1.0 equiv)

-

Toluene or Xylenes

Procedure:

-

Dissolve the AVH in the chosen solvent (Toluene for lower temperatures, Xylenes for higher temperatures) in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux.

-

Monitor the reaction progress by TLC. The reaction time can vary from 24 to 72 hours depending on the substrate and desired product.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted 2-aminopyrrole.

Data Presentation

The efficiency of the domino synthesis is dependent on the reaction temperature and time, which also influences the final protecting group pattern on the 2-aminopyrrole. The following table summarizes the results for a model substrate under different conditions.[6]

Table 1: Optimization of Reaction Conditions for a Model AVH Substrate

| Entry | Solvent | Time (h) | Product(s) and Yield (%) |

| 1 | Toluene | 24 | 7a (17%), 11a (37%), 12a (31%) |

| 2 | Toluene | 72 | 7a (4%), 11a (26%), 12a (50%) |

| 3 | Xylenes | 24 | 12a (82%) |

Yields determined by ¹H NMR analysis of the crude reaction mixture. Product structures correspond to different N-protection patterns as described in the source literature.[6]

The scope of the reaction has been explored with various substituents on the AVH platform. The optimized conditions (refluxing xylenes, 24 h) generally favor the formation of the monoprotected 2-aminopyrrole.[6]

Table 2: Synthesis of Various 2-Aminopyrroles via Domino Reaction

| Substrate (AVH) | R¹ Substituent | R² Substituent | Product | Yield (%) |

| 4a | Phenyl | H | 12a | 82 |

| 4b | 4-MeO-Ph | H | 12b | 80 |

| 4c | 4-Cl-Ph | H | 12c | 75 |

| 4g | Cyclohexyl | H | 12g | 79 |

| 4i | Phenyl | CO₂Et | 12i | 59 |

| 4j | Phenyl | CO₂PNB | 12j | 78 |

| 4l | Phenyl | COCH₃ | 12l | 47 |

Yields represent isolated yields after column chromatography. PNB = p-nitrobenzyl.[6]

This application note provides a detailed protocol for a novel and efficient metal-free domino synthesis of substituted 2-aminopyrroles. The methodology is characterized by its operational simplicity, modularity, and the ability to control the final product's protecting group pattern through the choice of reaction conditions. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for drug discovery and materials science.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application of 2-Aminopyrrole Derivatives in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the development of targeted therapies, especially in oncology. This document provides detailed application notes, experimental protocols, and quantitative data on the use of 2-aminopyrrole derivatives as kinase inhibitors, targeting critical signaling pathways involved in cell proliferation and survival.

Kinase Inhibition by 2-Aminopyrrole Derivatives: Quantitative Data

2-Aminopyrrole derivatives have demonstrated potent inhibitory activity against a range of kinases. The following table summarizes the in vitro potency (IC50 values) of representative compounds against several key kinase targets.

| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidines | Lck | <10 | [1] |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 11.9 - 13.6 | [2] |

| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | [3][4] |

| Pyrrolopyridines | Met | Potent Inhibition (Specific IC50 not detailed) | [5] |

| 2-Aminopyrroles | MEK | Activity confirmed (Specific IC50 not detailed) | [6] |

Signaling Pathways Targeted by 2-Aminopyrrole-Based Inhibitors

Several critical signaling pathways implicated in cancer progression are targeted by 2-aminopyrrole derivatives. Understanding these pathways is crucial for rational drug design and interpreting biological data.

Figure 1: Simplified MEK/ERK Signaling Pathway.

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth and division.[7][8] Dysregulation of this pathway is a common feature in many cancers.[7] 2-Aminopyrrole derivatives have been identified as inhibitors of MEK, a key kinase in this pathway.[6]

Figure 2: Role of Aurora A Kinase in Mitosis.

Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[9][10] They play a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[11]

Experimental Protocols

Synthesis of a Representative 2-Aminopyrrole Derivative

This protocol describes a general method for the synthesis of substituted 2-aminopyrroles, which can be adapted for various derivatives.[6][12][13]

Materials:

-

N-tosylimine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., column chromatography)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-tosylimine (1.0 eq) in the anhydrous solvent.

-

Add the isocyanide (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add DMAD (1.2 eq) to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-aminopyrrole derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized 2-aminopyrrole derivatives against a target kinase.[14]

Materials:

-

Synthesized 2-aminopyrrole inhibitor compounds

-

Target kinase

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in a suitable solvent (e.g., DMSO).

-

In a microplate, add the target kinase, its substrate, and the inhibitor compound at various concentrations. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-